molecular formula C21H18F2N4O4 B10797390 3-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-phenylpropane-1,2-diol

3-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-phenylpropane-1,2-diol

Cat. No.: B10797390
M. Wt: 428.4 g/mol
InChI Key: LVBNVRWXODMMAV-UHFFFAOYSA-N
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Description

OSM-S-556: is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential applications in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. The aminothienopyrimidine series, including OSM-S-556, has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-556 involves constructing the aminothienopyrimidine scaffold. This typically starts with the synthesis of the thiophene starting material, followed by the formation of the thienopyrimidine core.

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: OSM-S-556 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: OSM-S-556 is used in the study of structure-activity relationships within the aminothienopyrimidine series. Researchers investigate how modifications to the compound’s structure affect its antimalarial activity .

Biology: In biological research, OSM-S-556 is used to study its effects on Plasmodium falciparum. It helps in understanding the parasite’s biology and identifying potential molecular targets for drug development .

Medicine: The primary medical application of OSM-S-556 is in the development of new antimalarial drugs. Its activity against Plasmodium falciparum makes it a promising candidate for further drug development .

Industry: While industrial applications are still in the research phase, OSM-S-556’s potential as an antimalarial agent could lead to its use in pharmaceutical manufacturing .

Mechanism of Action

OSM-S-556 exerts its effects by inhibiting specific enzymes within the Plasmodium falciparum parasite. One of the key targets is the asparagine tRNA synthetase, which is essential for protein synthesis in the parasite. By inhibiting this enzyme, OSM-S-556 disrupts protein synthesis, leading to the parasite’s death .

Comparison with Similar Compounds

Uniqueness: OSM-S-556 is unique due to its specific structural modifications, which enhance its activity against Plasmodium falciparum. The presence of certain functional groups, such as the meta sulfonamide, is crucial for its activity .

Properties

Molecular Formula

C21H18F2N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-phenylpropane-1,2-diol

InChI

InChI=1S/C21H18F2N4O4/c22-20(23)31-16-8-6-14(7-9-16)19-26-25-17-10-24-11-18(27(17)19)30-13-21(29,12-28)15-4-2-1-3-5-15/h1-11,20,28-29H,12-13H2

InChI Key

LVBNVRWXODMMAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CO)(COC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F)O

Origin of Product

United States

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